Enhanced Hydrogen-Bond Donor Count vs. N1-Methyl Analog
The N1-hydrazonomethyl group elevates the number of hydrogen-bond donors (HBD) from 1 (N1-methyl analog) to 3, while also increasing hydrogen-bond acceptors (HBA) from 3 to 5. This alters the compound's physicochemical profile in a direction that typically enhances solubility and polar interactions with protein active sites [1].
| Evidence Dimension | Hydrogen-bond donor / acceptor count |
|---|---|
| Target Compound Data | HBD = 3, HBA = 5 (computed from structure C₅H₆N₆) |
| Comparator Or Baseline | 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 5334-41-8): HBD = 1, HBA = 3 |
| Quantified Difference | +2 HBD, +2 HBA vs. N1-methyl analog |
| Conditions | Structure-derived property calculation; PubChem-computed descriptors for comparator |
Why This Matters
For procurement decisions, a higher HBD/HBA count indicates greater potential for specific intermolecular interactions, reducing the risk of selecting an analog that fails in binding assays due to insufficient polar contacts.
- [1] PubChem, '5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CID 219740),' Computed Properties, accessed May 2026. View Source
